molecular formula C16H17NO3 B11032674 9-ethyl-5,5,7-trimethyl-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione

9-ethyl-5,5,7-trimethyl-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione

Cat. No.: B11032674
M. Wt: 271.31 g/mol
InChI Key: LUZCRYJESHXCKU-UHFFFAOYSA-N
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Description

9-ethyl-5,5,7-trimethyl-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione is a complex organic compound with a unique structure that includes an oxazine ring fused to a quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-ethyl-5,5,7-trimethyl-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety, ensuring that the compound is produced consistently and meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

9-ethyl-5,5,7-trimethyl-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions mentioned above often require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require an inert atmosphere to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinoline derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

9-ethyl-5,5,7-trimethyl-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme interactions and cellular processes.

    Medicine: The compound has potential therapeutic applications, including as an anti-cancer or anti-inflammatory agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 9-ethyl-5,5,7-trimethyl-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular function or signaling.

Comparison with Similar Compounds

Similar Compounds

    9-ethyl-5,5,7-trimethyl-6,7-dihydro-1H,3H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione: This compound has a similar structure but differs in its hydrogenation state.

    1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione: Another compound with a triazine core, used in different applications.

Uniqueness

What sets 9-ethyl-5,5,7-trimethyl-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione apart is its unique oxazine-quinoline structure, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

7-ethyl-10,12,12-trimethyl-3-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,10-tetraene-2,4-dione

InChI

InChI=1S/C16H17NO3/c1-5-10-6-11-9(2)8-16(3,4)17-13(11)12(7-10)14(18)20-15(17)19/h6-8H,5H2,1-4H3

InChI Key

LUZCRYJESHXCKU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C3C(=C1)C(=CC(N3C(=O)OC2=O)(C)C)C

Origin of Product

United States

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